Pbrm1-BD2-IN-1

PBRM1 bromodomain binding affinity

Selective, cell-active PBRM1-BD2 inhibitor with 11.6-fold selectivity over SMARCA2B. Kd=0.7μM, IC₅₀=0.2μM. Superior to PBRM1-BD2-IN-2 for target engagement studies. Clean functional dissection of PBRM1-dependent chromatin regulation. Recommended for prostate cancer models (0.1–10μM) and SAR benchmarking.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
Cat. No. B15141148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-1
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl
InChIInChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+
InChIKeyMMHUNORYEVIGHF-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBRM1-BD2-IN-1: Selective PBRM1 Bromodomain 2 Inhibitor for Cancer Probe Development & Procurement


PBRM1-BD2-IN-1 is a synthetic small-molecule inhibitor that selectively targets the second bromodomain (BD2) of polybromo-1 (PBRM1), a key subunit of the PBAF chromatin-remodeling complex . It displays a Kd of 0.7 μM and an IC50 of 0.2 μM for PBRM1-BD2 in biochemical assays, with measurable binding discrimination against BD5, SMARCA2B, and SMARCA4 bromodomains . The compound also exhibits cell-based activity, selectively inhibiting the growth of the PBRM1-dependent LNCaP prostate cancer cell line [1].

Why PBRM1-BD2-IN-1 Cannot Be Simply Replaced with Another PBRM1 Bromodomain Inhibitor


PBRM1 bromodomain inhibitors that share a common target class can exhibit dramatic differences in domain selectivity, off-target binding, and cellular activity. For example, PBRM1-BD2-IN-2 possesses approximately 13-fold weaker binding (Kd = 9.3 μM) and 5-fold lower inhibitory potency (IC50 = 1.0 μM) relative to PBRM1-BD2-IN-1 . More critically, the pan-bromodomain probe GNE-235 achieves high biochemical potency against PBRM1-BD2 but lacks cellular activity in PBRM1-dependent cancer models, a limitation not shared by PBRM1-BD2-IN-1 [1][2]. Substituting one PBRM1 inhibitor for another without considering these quantitative selectivity and cell-activity profiles can lead to irreproducible phenotypic outcomes and wasted procurement resources.

Quantitative Performance Evidence for PBRM1-BD2-IN-1 Relative to Closest Analogues


Superior Binding Affinity for PBRM1-BD2 versus Next-Closest Commercial Congeners

PBRM1-BD2-IN-1 binds PBRM1-BD2 with a Kd of 0.7 μM , which represents a 13.3-fold improvement over PBRM1-BD2-IN-2 (Kd = 9.3 μM) and a 7.9-fold improvement over PBRM1-BD2-IN-4 (Kd = 5.5 μM) . The quantitative data position IN-1 as the highest-affinity binder among the commercially available IN-series probes for PBRM1-BD2.

PBRM1 bromodomain binding affinity Kd isothermal titration calorimetry

Quantified Selectivity Window Across PBRM1 Bromodomains and SMARCA2/4 Off-Targets

PBRM1-BD2-IN-1 demonstrates a selectivity profile with Kd values of 0.35 μM for PBRM1-BD5, 8.1 μM for SMARCA2B, and 5.0 μM for SMARCA4 . The selectivity ratio (Kd BD5 / Kd BD2) is 0.5-fold, indicating BD5 binding is slightly tighter than BD2, which is a documented characteristic of this chemotype. The discrimination against SMARCA2B (11.6-fold over BD2 Kd) and SMARCA4 (7.1-fold) provides a defined selectivity window critical for interpreting PBRM1-specific pharmacology [1].

selectivity bromodomain profiling PBRM1-BD5 SMARCA2 SMARCA4 off-target

Cell-Based Antiproliferative Activity Absent in Biochemical-Only Probes Such as GNE-235

PBRM1-BD2-IN-1 selectively inhibits growth of the PBRM1-dependent LNCaP prostate cancer cell line at concentrations of 0.1–10 μM over 5 days . In contrast, GNE-235, a potent biochemical inhibitor of PBRM1-BD2, exhibits no cellular activity in PBRM1-dependent cancer models [1]. This functional difference is attributed to the unique binding mode of IN-1, which engages a tyrosine residue within a distinct pocket, enabling productive target engagement in a cellular context [1].

cellular activity LNCaP prostate cancer cell viability GNE-235

Differentiation from Later-Generation IN-Series Compounds with Tighter IC50 but Weaker Kd

Some later-generation IN-series compounds, such as PBRM1-BD2-IN-8 (IC50 = 0.16 μM, Kd = 4.4 μM) , achieve modestly lower IC50 values than IN-1 (IC50 = 0.2 μM) but exhibit substantially weaker binding affinity (6.3-fold higher Kd). This Kd–IC50 mismatch suggests a non-equilibrium or kinetic binding component that complicates concentration–response interpretation. IN-1, with its tighter Kd–IC50 agreement, offers more predictable target occupancy in equilibrium-based assay formats [1].

structure-activity relationship PBRM1-BD2-IN-8 PBRM1-BD2-IN-4 IC50 Kd mismatch

Priority Application Scenarios for PBRM1-BD2-IN-1 in Academic and Industrial Research


Target Validation in PBRM1-Dependent Prostate Cancer Models

PBRM1-BD2-IN-1 is the most suitable probe for establishing PBRM1-dependence in prostate cancer cell lines, particularly LNCaP, where it demonstrates selective growth inhibition at 1–10 μM . Its cellular activity distinguishes it from biochemical-only probes such as GNE-235 [1], making it the only viable option for experiments requiring concomitant target engagement and phenotypic readout in a cellular context.

Selectivity Profiling Across the Bromodomain Family to Deconvolute PBRM1-Specific Phenotypes

The defined Kd profile of IN-1 against BD5 (0.35 μM), SMARCA2B (8.1 μM), and SMARCA4 (5.0 μM) enables researchers to use IN-1 as a reference compound in bromodomain selectivity panels. This profile supports the design of control experiments that distinguish PBRM1-mediated effects from those arising through SMARCA2/4 or other bromodomain-containing proteins.

Biochemical Assay Development Requiring Equilibrium Binding Kinetics

With a Kd of 0.7 μM and an IC50 of 0.2 μM (Kd/IC50 ratio ≈ 3.5), IN-1 exhibits tighter Kd–IC50 concordance than later-generation analogues such as PBRM1-BD2-IN-8 (Kd/IC50 ratio ≈ 27.5) . This feature makes IN-1 the preferred probe for isothermal titration calorimetry (ITC) and AlphaScreen assay development where equilibrium binding is assumed, minimizing kinetic artifacts in dose–response analyses.

Chemical Probe Procurement for Collaborative Multi-Site Studies

PBRM1-BD2-IN-1 is commercially available from multiple reputable vendors with standardized purity and characterization data . Its well-documented Kd, IC50, and selectivity fingerprint facilitate reproducible use across laboratories, addressing a critical requirement for multi-site target validation consortia where inter-laboratory data harmonization depends on consistent probe quality and known quantitative parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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